(Z)-5-chloro-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide (Z)-5-chloro-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 899362-35-7
VCID: VC6210233
InChI: InChI=1S/C16H15ClN2O2S2/c1-3-8-19-11-9-10(21-2)4-5-12(11)23-16(19)18-15(20)13-6-7-14(17)22-13/h4-7,9H,3,8H2,1-2H3
SMILES: CCCN1C2=C(C=CC(=C2)OC)SC1=NC(=O)C3=CC=C(S3)Cl
Molecular Formula: C16H15ClN2O2S2
Molecular Weight: 366.88

(Z)-5-chloro-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

CAS No.: 899362-35-7

Cat. No.: VC6210233

Molecular Formula: C16H15ClN2O2S2

Molecular Weight: 366.88

* For research use only. Not for human or veterinary use.

(Z)-5-chloro-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide - 899362-35-7

Specification

CAS No. 899362-35-7
Molecular Formula C16H15ClN2O2S2
Molecular Weight 366.88
IUPAC Name 5-chloro-N-(5-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Standard InChI InChI=1S/C16H15ClN2O2S2/c1-3-8-19-11-9-10(21-2)4-5-12(11)23-16(19)18-15(20)13-6-7-14(17)22-13/h4-7,9H,3,8H2,1-2H3
Standard InChI Key BEKJAKIGBPCNAB-VLGSPTGOSA-N
SMILES CCCN1C2=C(C=CC(=C2)OC)SC1=NC(=O)C3=CC=C(S3)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 5-chloro-N-(5-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide, reflects its Z-configuration, where the thiophene carboxamide group is oriented cis to the benzo[d]thiazole ring. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₆H₁₅ClN₂O₂S₂
Molecular Weight366.88 g/mol
CAS Registry Number899362-35-7
Standard InChIInChI=1S/C16H15ClN2O2S2/c1-3-8-19-11-9-10(21-2)4-5-12(11)23-16(19)18-15(20)13-6-7-14(17)22-13/h4-7,9H,3,8H2,1-2H3
Standard InChIKeyBEKJAKIGBPCNAB-VLGSPTGOSA-N
SMILESCCCN1C2=C(C=CC(=C2)OC)SC1=NC(=O)C3=CC=C(S3)Cl

The Z-configuration is critical for maintaining planar geometry, facilitating interactions with biological targets such as enzymes or receptors .

Crystallographic and Spectroscopic Data

While single-crystal X-ray data for this compound are unavailable, related benzothiazole derivatives exhibit coplanar arrangements between the thiazole and attached aromatic rings, with interplanar angles <5° . For example, in analogous structures, the thiazole and imidazole rings in thiazolo[3,2-a]benzimidazoles show near-planarity (interplanar angle: 1.37°) . Spectroscopic characterization typically involves:

  • IR: Peaks at ~1660 cm⁻¹ (C=O stretch), ~3212 cm⁻¹ (N-H stretch) .

  • NMR: Distinct signals for methoxy (~δ 3.8 ppm), propyl chain (δ 0.9–1.7 ppm), and thiophene protons (δ 6.5–7.5 ppm) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence starting from substituted benzo[d]thiazole precursors:

  • Formation of the Benzo[d]thiazole Core: Cyclization of 2-aminothiophenol derivatives with carboxylic acids or esters under acidic conditions.

  • Introduction of the Propyl Group: Alkylation at the N3 position using 1-bromopropane in dimethylformamide (DMF) or dichloromethane (DCM).

  • Coupling with Thiophene-2-Carboxamide: Condensation of 5-chlorothiophene-2-carboxylic acid with the benzo[d]thiazole amine via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Key Reaction Conditions:

  • Temperature: 80–100°C for cyclization steps.

  • Solvents: DMF, DCM, or ethanol for alkylation and coupling.

  • Catalysts: p-Toluenesulfonic acid (cyclization), triethylamine (coupling) .

Chemical Modifications

The compound undergoes reactions typical of amides and aromatic systems:

  • Hydrolysis: Under acidic or basic conditions, the carboxamide group converts to carboxylic acid.

  • Electrophilic Substitution: Chlorine at C5 of the thiophene ring can be replaced by nucleophiles (e.g., -OH, -NH₂) under SNAr conditions.

  • Oxidation: The thiazole sulfur may oxidize to sulfoxide or sulfone derivatives using H₂O₂ or m-CPBA .

Pharmacokinetics and Toxicity

ADMET Profiles

Predicted ADMET properties (using tools like SwissADME) suggest:

  • Absorption: High gastrointestinal permeability (LogP ≈ 3.2).

  • Metabolism: Hepatic oxidation via CYP3A4, forming hydroxylated metabolites.

  • Toxicity: Moderate hepatotoxicity risk due to reactive metabolite formation .

Solubility and Formulation Challenges

The compound’s low aqueous solubility (<0.1 mg/mL) necessitates prodrug strategies or nanocarrier-based delivery systems. Ester prodrugs (e.g., methyl ester) improve bioavailability in preclinical models .

Applications and Future Directions

Therapeutic Applications

  • Oncology: Potential as a dual AKT/ERK inhibitor for NSCLC and breast cancer .

  • Infectious Diseases: Development as a topical agent for MRSA-infected wounds .

  • Autoimmune Disorders: Targeting COX-2 in rheumatoid arthritis .

Research Priorities

  • In Vivo Studies: Efficacy and toxicity profiling in rodent models.

  • Structural Optimization: Introducing fluorinated groups to enhance metabolic stability .

  • Combination Therapies: Synergy with checkpoint inhibitors or antibiotics .

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